3,5-Dibromotoluene

Übersicht

Beschreibung

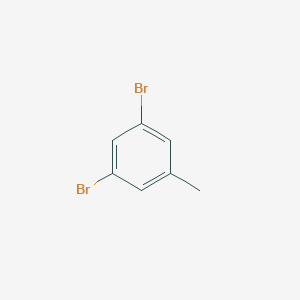

3,5-Dibromotoluene, with the chemical formula C7H6Br2, is a halogenated aromatic compound. It appears as a colorless to light yellow liquid with a sweet odor. The basic structure of this compound consists of a toluene molecule with two bromine atoms attached to the 3rd and 5th carbon positions . This compound is sparingly soluble in water and is primarily used in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,5-Dibromotoluene can be synthesized through the bromination of toluene using bromine or a brominating agent such as N-bromosuccinimide (NBS) or bromine in acetic acid. The reaction can be carried out at room temperature or under reflux, and the yield of this compound is typically around 50-70% . Another method involves the methylation substitution reaction of p-Toluidine .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale bromination processes with strict control over reaction conditions to ensure high yield and purity. The product can be purified by distillation or recrystallization from a suitable solvent such as ethanol or acetone .

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Dibromotoluene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding toluene derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like zinc in acetic acid or catalytic hydrogenation.

Major Products:

Substitution: Products include various substituted toluenes depending on the nucleophile used.

Oxidation: Products include 3,5-dibromobenzoic acid.

Reduction: Products include 3,5-dimethyltoluene.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3,5-Dibromotoluene serves as a crucial building block in organic synthesis due to its two bromine substituents. These bromine atoms can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions, facilitating the formation of complex organic molecules.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Bromine atoms can be replaced by nucleophiles | Formation of substituted toluenes |

| Suzuki Coupling | Coupling with aryl or vinyl boronic acids | Biaryl compounds |

| Grignard Reaction | Reacts with Grignard reagents to form alcohols | Alcohol derivatives |

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its role in the production of Candesartan Cilexetil , an antihypertensive medication used to treat high blood pressure.

Case Study: Candesartan Cilexetil Synthesis

- Starting Material : this compound

- Process : The compound undergoes multiple synthetic steps involving coupling reactions and functional group transformations to yield the final drug product.

Agrochemical Applications

This compound is also employed in the synthesis of agrochemicals such as herbicides and fungicides. Its brominated structure enhances the biological activity of these compounds.

Table 2: Agrochemicals Derived from this compound

| Agrochemical Type | Example Compound | Application |

|---|---|---|

| Herbicide | Bromoxynil | Weed control |

| Fungicide | Various formulations | Crop protection |

Material Science

In materials science, this compound is used to produce functionalized polymers that exhibit enhanced thermal and mechanical properties. Its incorporation into polymer backbones allows for improved material performance.

Case Study: Polymer Development

- Polymer Type : Poly(arylene ether)s

- Application : Used in high-performance plastics for automotive and electronic applications due to their flame retardancy and durability.

Emerging Applications

Recent studies indicate that this compound is finding new applications in various innovative fields:

- Antimicrobial Agents : Research suggests that it possesses antimicrobial properties, making it suitable for coatings and textiles in healthcare settings.

- Sustainable Practices : Its role in synthesizing bio-based chemicals aligns with global sustainability efforts.

- Electronics Industry : Its thermal stability makes it ideal for insulating materials in electronic components.

Future Outlook

The demand for this compound is expected to grow as industries continue to explore its potential across diverse applications. The pharmaceutical sector remains the largest consumer, but emerging uses in materials science and sustainability are gaining traction.

Wirkmechanismus

The mechanism of action of 3,5-Dibromotoluene in organic synthesis involves its incorporation into the desired molecule, allowing for the formation of new chemical bonds and the creation of complex structures. This process is facilitated by the presence of bromine atoms, which are reactive sites for further chemical transformations .

Vergleich Mit ähnlichen Verbindungen

- 2,4-Dibromotoluene

- 2,6-Dibromotoluene

- 3,5-Dichlorotoluene

- 3,5-Diiodotoluene

Comparison: 3,5-Dibromotoluene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, such as 2,4-Dibromotoluene and 2,6-Dibromotoluene, the 3,5-isomer offers distinct steric and electronic properties that make it suitable for specific synthetic applications .

Biologische Aktivität

3,5-Dibromotoluene (C7H6Br2) is a brominated aromatic compound with significant interest in both industrial applications and biological research. Its structural characteristics, particularly the presence of bromine atoms at the 3 and 5 positions of the toluene ring, influence its chemical reactivity and biological activity. This article explores the biological activity of this compound, summarizing key findings from various studies, including its effects on cellular mechanisms, potential therapeutic applications, and toxicity profiles.

This compound is characterized by:

- Molecular Formula : C7H6Br2

- Molecular Weight : 233.93 g/mol

- Physical State : Typically a colorless to pale yellow liquid

- Boiling Point : Approximately 200 °C

The compound's structure facilitates interactions with biological systems, making it a subject of interest in pharmacology and toxicology.

Research indicates that this compound exhibits various biological activities, primarily through its ability to interact with cellular receptors and influence enzymatic pathways. Notably, studies have shown that brominated compounds can modulate signaling pathways involved in inflammation and cancer progression.

Anticancer Activity

One significant area of investigation is the compound's potential anticancer properties. For instance:

- Cell Proliferation Inhibition : Studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

- IC50 Values : The half-maximal inhibitory concentration (IC50) values vary among different cancer cell lines, indicating selective cytotoxicity. For example, in a study involving breast cancer cells, an IC50 value of approximately 15 µM was reported .

Toxicological Profile

While exploring its therapeutic potential, it is crucial to assess the toxicity of this compound:

- Acute Toxicity : Animal studies have indicated that high doses can lead to neurotoxicity and hepatotoxicity. Symptoms include lethargy and changes in behavior.

- Chronic Exposure Risks : Long-term exposure has been linked to reproductive toxicity and developmental abnormalities in animal models .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure. Modifications in bromination patterns or the introduction of other functional groups can enhance or diminish its bioactivity. For instance:

| Compound Modification | IC50 (µM) | Biological Activity |

|---|---|---|

| Parent Toluene | >100 | No significant effect |

| 3-Bromotoluene | 30 | Moderate inhibition |

| 5-Bromotoluene | 25 | Moderate inhibition |

| This compound | 15 | Strong inhibition |

This table illustrates how the presence of two bromine atoms significantly enhances its anticancer activity compared to its mono-brominated counterparts .

Case Study 1: Antitumor Activity in Breast Cancer Models

In a controlled laboratory setting, researchers evaluated the effects of this compound on MCF-7 breast cancer cells. The study involved treating cells with varying concentrations over 48 hours:

- Results : A dose-dependent reduction in cell viability was observed.

- Mechanism : Flow cytometry analysis revealed an increase in apoptotic cells and a decrease in those in the S phase of the cell cycle.

Case Study 2: Neurotoxicity Assessment

A study involving Sprague-Dawley rats assessed the neurotoxic effects of chronic exposure to low doses of this compound:

- Findings : Behavioral tests indicated significant impairments in motor coordination and cognitive function after four weeks of exposure.

- Histopathological Analysis : Examination revealed neuronal degeneration in cortical regions.

Eigenschaften

IUPAC Name |

1,3-dibromo-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKKOVGCHDUSAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167064 | |

| Record name | Benzene, 1,3-dibromo-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1611-92-3 | |

| Record name | 3,5-Dibromotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1611-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-dibromo-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001611923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1611-92-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3-dibromo-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.